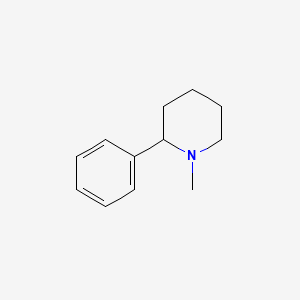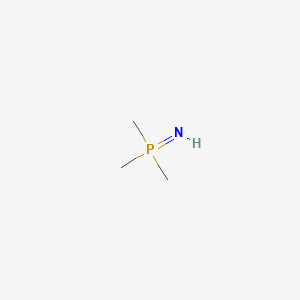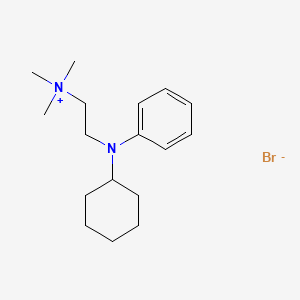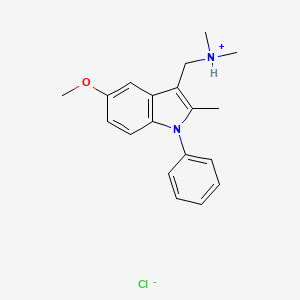
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene is an organic compound with the molecular formula C38H28N8 It is known for its unique structural properties, which include four triazole groups attached to a central ethene core
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde groups of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergo a condensation reaction with ethene to form the desired product.
Catalysts and Conditions: The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The triazole groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its triazole groups. These groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. The pathways involved in its action depend on the specific application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene can be compared with similar compounds like:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of triazole groups, leading to different coordination chemistry and reactivity.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene:
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazole-2-yl)phenyl)ethene: This benzimidazole derivative is used in the synthesis of aggregation-induced emission (AIE) chromophores.
The uniqueness of this compound lies in its triazole groups, which provide distinct coordination and reactivity profiles compared to other similar compounds .
Propriétés
Formule moléculaire |
C34H24N12 |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
1-[4-[1,2,2-tris[4-(1,2,4-triazol-1-yl)phenyl]ethenyl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C34H24N12/c1-9-29(43-21-35-17-39-43)10-2-25(1)33(26-3-11-30(12-4-26)44-22-36-18-40-44)34(27-5-13-31(14-6-27)45-23-37-19-41-45)28-7-15-32(16-8-28)46-24-38-20-42-46/h1-24H |
Clé InChI |
QZZGHWFLUFTTOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5)C6=CC=C(C=C6)N7C=NC=N7)N8C=NC=N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


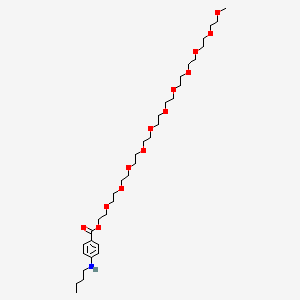
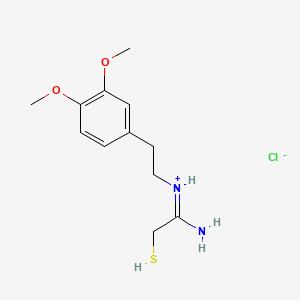
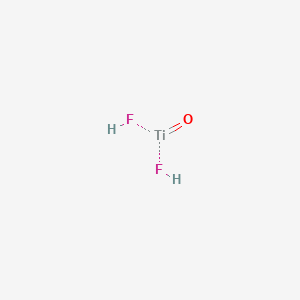
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
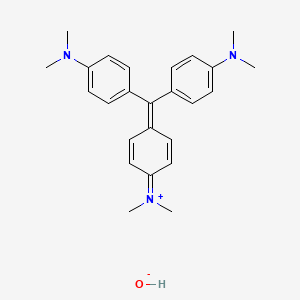
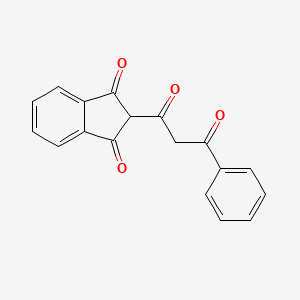


![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
